N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13372490
InChI: InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3
SMILES: CC(C)N(CCN)CC1=CC(=CC=C1)OC
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13372490

Molecular Formula: C13H22N2O

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
IUPAC Name N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Standard InChI InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3
Standard InChI Key CXEXDVLKIQFKRQ-UHFFFAOYSA-N
SMILES CC(C)N(CCN)CC1=CC(=CC=C1)OC
Canonical SMILES CC(C)N(CCN)CC1=CC(=CC=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine belongs to the class of secondary diamines, characterized by two amine groups bonded to adjacent carbon atoms in an ethane chain. Its molecular formula is C₁₃H₂₂N₂O, derived by substituting one amine group with an isopropyl moiety (-C₃H₇) and the other with a 3-methoxy-benzyl group (-C₆H₄(OCH₃)CH₂-). The molecular weight is approximately 222.33 g/mol, calculated as follows:

Molecular Weight=(12×13)+(1×22)+(14×2)+(16×1)=222.33g/mol.\text{Molecular Weight} = (12 \times 13) + (1 \times 22) + (14 \times 2) + (16 \times 1) = 222.33 \, \text{g/mol}.

Structural Analogues and Comparative Analysis

Structural analogs such as N¹-(3-chloro-benzyl)-N¹-ethyl-ethane-1,2-diamine (CAS: 61694-81-3) and N¹-isopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine share similar backbones but differ in substituents. Key comparisons include:

PropertyN¹-(3-Methoxy-benzyl) AnalogN¹-(3-Chloro-benzyl) Analog N¹-(3-Methyl-benzyl) Analog
Molecular FormulaC₁₃H₂₂N₂OC₁₁H₁₇ClN₂C₁₃H₂₂N₂
Molecular Weight222.33 g/mol212.72 g/mol206.33 g/mol
Substituent EffectsElectron-donating (-OCH₃)Electron-withdrawing (-Cl)Electron-donating (-CH₃)

The methoxy group’s electron-donating nature enhances the benzyl ring’s electron density, potentially influencing reactivity in nucleophilic substitutions or coordination chemistry .

Synthesis and Production

Synthetic Pathways

While no direct synthesis protocols for N¹-isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine are documented, analogous routes for methyl- and chloro-substituted diamines suggest a two-step alkylation strategy:

  • Step 1: Reaction of ethane-1,2-diamine with 3-methoxy-benzyl chloride under basic conditions to yield N¹-(3-methoxy-benzyl)-ethane-1,2-diamine.

  • Step 2: Subsequent alkylation with isopropyl bromide to introduce the isopropyl group.

This method mirrors the production of N¹-(3-methyl-benzyl) analogs, where batch reactors optimize temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 70%.

Industrial-Scale Considerations

Industrial production would require:

  • Purification: Column chromatography or recrystallization to isolate the diamine from by-products like unreacted starting materials or mono-alkylated intermediates.

  • Quality Control: HPLC or GC-MS to verify purity ≥95%, a standard threshold for pharmaceutical intermediates .

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine groups’ hydrogen-bonding capacity. Limited solubility in water due to the hydrophobic benzyl and isopropyl substituents.

  • Basicity: The methoxy group’s electron-donating effect increases the amine’s basicity compared to chloro-substituted analogs. Estimated pKa values for the amine groups range from 9.5–10.5 .

Reactivity Profile

The compound’s bifunctional nature enables diverse reactions:

  • Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) or Ni(II). These complexes are explored for catalytic applications .

  • Acylation: Reacts with acyl chlorides to form amides, a reaction exploited in peptide-mimetic drug design.

Pharmaceutical and Industrial Applications

Industrial Uses

  • Polymer Chemistry: Serves as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength.

  • Agrochemicals: Intermediate in synthesizing herbicides with improved leaf permeability due to the methoxy group’s lipophilicity .

Future Research Directions

  • Synthetic Optimization: Develop one-pot synthesis methods to improve yield and reduce waste.

  • Biological Screening: Evaluate the compound’s efficacy against cancer cell lines or microbial pathogens.

  • Computational Modeling: Use DFT calculations to predict reactivity and optimize ligand design for metal-organic frameworks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator